Cas no 82001-53-4 (Dodecanoic acid,12-mercapto-)
Dodecanoic acid,12-mercapto- Chemical and Physical Properties
Names and Identifiers
-
- Dodecanoic acid,12-mercapto-
- 12-sulfanyldodecanoic acid
- 12-Mercaptododecanoic acid
- MDA
- 12-Mercaptododecanoic acid (ACI)
- 12-Mercaptododecanic Acid
- Dodecanoic acid, 12-mercapto-
- AKOS028108696
- G78860
- 12-Sulfanyldodecanoic acid #
- 12-Mercaptododecanoic acid, 96%
- SCHEMBL412496
- 12-Mercaptododecanoic acid, 99%
- DTXSID70340708
- 12-mercapto-1-dodecanoic acid
- 82001-53-4
-
- MDL: MFCD08705252
- Inchi: 1S/C12H24O2S/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H,13,14)
- InChI Key: SDAWVOFJSUUKMR-UHFFFAOYSA-N
- SMILES: O=C(CCCCCCCCCCCS)O
Computed Properties
- Exact Mass: 232.14970118g/mol
- Monoisotopic Mass: 232.14970118g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 11
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 0.987
- Melting Point: 45-50 °C
- Boiling Point: 366.5°C at 760 mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.482
Dodecanoic acid,12-mercapto- Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 3335
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:2-8°C
Dodecanoic acid,12-mercapto- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 675067-1G |
Dodecanoic acid,12-mercapto- |
82001-53-4 | 1g |
¥1713.96 | 2023-11-30 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-251621-1g |
12-Mercaptododecanoic acid, |
82001-53-4 | 96% | 1g |
¥1166.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-251621-1 g |
12-Mercaptododecanoic acid, |
82001-53-4 | 96% | 1g |
¥1,166.00 | 2023-07-11 |
Dodecanoic acid,12-mercapto- Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide ; 2 h, reflux
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Production Method 3
1.2 Reagents: Ethylenediamine , Sodium borohydride Solvents: Ethanol
Production Method 4
1.2 Reagents: Dowex ; pH 5, rt
Production Method 5
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 1, rt
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 7
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, heated
1.3 Reagents: Hydrochloric acid Solvents: Water
Dodecanoic acid,12-mercapto- Raw materials
- 12-Bromododecanoic acid
- Dodecanoic acid, 12-(acetylthio)-
- Potassium Ethyl Xanthogenate technical grade, 90%
- Dodecanoic acid,12-mercapto-
- Methyl 12-bromododecanoate
Dodecanoic acid,12-mercapto- Preparation Products
Dodecanoic acid,12-mercapto- Related Literature
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on Dodecanoic acid,12-mercapto-
Dodecanoic Acid, 12-Mercapto: A Comprehensive Overview
Dodecanoic acid, 12-mercapto (CAS No. 82001-53-4) is a unique organic compound that has garnered significant attention in recent years due to its versatile properties and potential applications in various fields. This compound, also known as 12-mercaptododecanoic acid, is a saturated fatty acid with a sulfur-containing functional group at the terminal position of its carbon chain. The presence of the mercapto (-SH) group imparts distinctive chemical and physical properties to this molecule, making it a subject of interest in both academic and industrial research.
Dodecanoic acid, 12-mercapto is characterized by its long carbon chain (12 carbons) and the -SH group at the end. This structure allows for strong intermolecular interactions, such as hydrogen bonding and van der Waals forces, which significantly influence its physical properties. The compound is typically a white crystalline solid with a melting point around 50°C and a boiling point exceeding 300°C. Its solubility in water is relatively low, but it can dissolve in organic solvents like ethanol and acetone.
One of the key aspects of dodecanoic acid, 12-mercapto is its reactivity. The -SH group is highly nucleophilic and can participate in various chemical reactions, such as nucleophilic substitution, addition, and condensation reactions. These reactions make it a valuable precursor in the synthesis of more complex molecules. For instance, the mercapto group can be oxidized to form sulfonic acids or sulfonamides, which have applications in pharmaceuticals and materials science.
Recent studies have explored the use of dodecanoic acid, 12-mercapto in the development of novel materials with unique properties. Researchers have utilized this compound to synthesize self-healing polymers by incorporating it into polymer networks. The -SH groups can form disulfide bonds under oxidative conditions, enabling dynamic cross-linking and reversible bonding within the polymer matrix. This property has significant implications for developing materials with enhanced durability and repair capabilities.
In the field of biotechnology, dodecanoic acid, 12-mercapto has shown promise as a precursor for bioactive molecules. Its long carbon chain provides a scaffold for attaching functional groups that can interact with biological systems. For example, derivatives of this compound have been investigated for their potential as antimicrobial agents or as components in drug delivery systems.
The synthesis of dodecanoic acid, 12-mercapto involves several methods, including the oxidation of mercaptans or the reduction of sulfonic acids. Recent advancements in catalytic processes have improved the efficiency and selectivity of these reactions, making large-scale production more feasible. Additionally, green chemistry approaches are being explored to minimize environmental impact during synthesis.
From an environmental perspective, understanding the degradation pathways of dodecanoic acid, 12-mercapto is crucial for assessing its ecological impact. Studies have shown that this compound can undergo microbial degradation under aerobic conditions, with complete mineralization occurring within weeks to months depending on environmental factors such as temperature and pH.
In conclusion, dodecanoic acid, 12-mercapto (CAS No. 82001-53-4) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and reactivity make it an attractive candidate for both fundamental research and industrial development. As ongoing research continues to uncover new properties and uses for this compound, its role in advancing science and technology is expected to grow significantly.
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